molecular formula C25H42N2O3 B12678771 (Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide CAS No. 94042-66-7

(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide

Cat. No.: B12678771
CAS No.: 94042-66-7
M. Wt: 418.6 g/mol
InChI Key: WDGNYSGWEPCUSE-KTKRTIGZSA-N
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Description

(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide (CAS 94042-66-7) is a specialized chemical reagent that integrates a maleimide functional group with a C18 unsaturated fatty acid chain, making it a valuable tool for bioconjugation and materials science research . The compound features a maleimide group, specifically a 2,5-dioxo-1H-pyrrol-1-yl moiety, which is highly reactive toward thiol groups (-SH) under mild physiological conditions to form stable thioether bonds . This reactivity enables researchers to covalently link this molecule to peptides, proteins, or other biomolecules containing cysteine residues. Concurrently, the (Z)-9-octadecenamide segment, derived from oleic acid, provides a long, lipophilic tail. This amphiphilic structure, with a molecular formula of C25H42N2O3 and a molecular weight of 418.61 g/mol, is designed for the functionalization of surfaces, the synthesis of lipid-based conjugates, or the study of biomolecule interactions with lipid membranes and nanoparticles . With a calculated density of 1.004 g/cm³ and a high boiling point, this compound is suited for various experimental conditions . It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

94042-66-7

Molecular Formula

C25H42N2O3

Molecular Weight

418.6 g/mol

IUPAC Name

(Z)-N-[3-(2,5-dioxopyrrol-1-yl)propyl]octadec-9-enamide

InChI

InChI=1S/C25H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(28)26-21-17-22-27-24(29)19-20-25(27)30/h9-10,19-20H,2-8,11-18,21-22H2,1H3,(H,26,28)/b10-9-

InChI Key

WDGNYSGWEPCUSE-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN1C(=O)C=CC1=O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCN1C(=O)C=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide typically involves the reaction of 9-octadecenoyl chloride with N-(3-aminopropyl)-2,5-dioxopyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, modulating their activity. The long aliphatic chain can facilitate the compound’s incorporation into cell membranes, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a common amide backbone and propyl linker with several perfluorinated analogs documented in the Pharos Project (). Below is a detailed comparison:

Structural and Functional Differences

Compound Name & Identifier Key Functional Groups Notable Properties/Applications
(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide (Z)-9-octadecenamide, pyrrolidine-1,4-dione Potential crosslinking via diketopyrrole; unsaturated chain may enhance flexibility/biodegradability
N-[3-(Perfluorooctanoylamido) propyl]-N,N,N-trimethylammonium chloride (ENCS, 53517-98-9) Perfluorooctanoylamido, quaternary ammonium chloride Ionic surfactant; high thermal/chemical stability due to perfluoroalkyl chain
N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide (154380-34-4) Perfluorohexanamide, trimethoxysilyl Surface-modifying agent; silane group enables covalent bonding to silica or metals
N-[3-[bis(2-hydroxyethyl)amino]propyl]-pentadecafluorooctanamide (41358-63-8) Pentadecafluorooctanamide, bis(2-hydroxyethyl)amino Amphiphilic; possible use in coatings or emulsions due to dual polar/fluorophilic domains

Key Comparative Insights

Hydrophobicity and Chain Dynamics
  • The target compound’s unsaturated (Z)-octadecenamide chain introduces kinks, reducing crystallinity compared to straight perfluoroalkyl chains (e.g., 154380-34-4). This may enhance solubility in organic solvents and biodegradability .
  • Perfluorinated analogs (e.g., ENCS) exhibit extreme hydrophobicity and chemical inertness, making them persistent environmental pollutants.
Reactivity and Functionalization
  • The diketopyrrole group in the target compound is reactive toward nucleophiles, enabling covalent crosslinking in polymers. In contrast, trimethoxysilyl groups (154380-34-4) facilitate surface adhesion, and quaternary ammonium (ENCS) enhances water solubility .

Research Findings and Implications

While direct studies on the target compound are sparse, inferences from structural analogs highlight critical trends:

  • Thermal Stability : Perfluorinated compounds (e.g., 154380-34-4) outperform hydrocarbon analogs due to strong C-F bonds. The target’s unsaturated chain may reduce thermal resilience but improve flexibility.
  • Applications : The diketopyrrole group positions the target compound for niche uses in stimuli-responsive materials or drug delivery, whereas PFCs dominate in surfactants and coatings .

Biological Activity

(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide is a compound that has garnered interest due to its potential biological activities. This compound features a pyrrole derivative linked to a fatty acid amide, which may contribute to its unique properties and biological interactions. The following sections summarize the biological activity, synthesis, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of (Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide can be represented as follows:

C21H37N2O2\text{C}_{21}\text{H}_{37}\text{N}_{2}\text{O}_{2}

This compound is characterized by the presence of a pyrrole ring with two carbonyl groups (dioxo), which enhances its reactivity. The long-chain fatty acid component (9-octadecenamide) contributes to its hydrophobic properties, potentially influencing its biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide exhibit significant antimicrobial activity. For instance, derivatives containing the pyrrole moiety have been shown to inhibit the growth of various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

Research has also explored the antitumor potential of related compounds. For example, studies on similar pyrrole derivatives suggest they may induce apoptosis in cancer cells through the activation of specific signaling pathways. The dual functionality of these compounds as both fatty acid derivatives and reactive intermediates enhances their therapeutic potential against cancer.

Synthesis and Methods of Characterization

The synthesis of (Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide typically involves several steps:

  • Formation of Pyrrole Derivative : The initial step often includes the reaction between suitable amines and diketones to form the pyrrole structure.
  • Amidation : The resulting pyrrole derivative is then reacted with oleic acid or its derivatives to form the final amide product.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the synthesized compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are crucial for confirming the structure and purity of the compound.

Case Study 1: Antimicrobial Screening

A study conducted on various pyrrole derivatives demonstrated that (Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50–100 µg/mL.

Case Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays using human cancer cell lines revealed that this compound could reduce cell viability significantly at concentrations above 25 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis, highlighting the compound's potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for (Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide?

  • Methodological Answer : The compound can be synthesized via amidation reactions between fatty-acid chlorides and amines. For example, oleic acid derivatives (e.g., (Z)-9-octadecenoyl chloride) react with maleimide-containing amines (e.g., 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)propylamine) in ethanol or dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C for 2 hours . Optimized protocols often use a 10-fold excess of the amine to ensure complete reaction . Key Reaction Conditions :
ReagentSolventTemperatureTimeYield
Oleic acid chloride + maleimide-propylamineEthanol0–5°C2 h~70–85%

Q. How is the compound characterized structurally using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the (Z)-configuration of the octadecenamide chain (δ 5.3–5.4 ppm for olefinic protons) and the maleimide ring (δ 6.7 ppm for dioxo-pyrrole protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₄H₃₉N₃O₃: calculated 426.3065, observed 426.3062) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths and angles, particularly for the maleimide moiety .

Q. What are the known solubility and stability profiles under laboratory conditions?

  • Methodological Answer :
  • Solubility : The compound is lipophilic, requiring organic solvents (e.g., DMSO, ethanol) for dissolution. Aqueous solubility is limited but can be enhanced using PEG-based surfactants .
  • Stability : The maleimide group is stable in acidic/neutral buffers (pH 4–7) but hydrolyzes in basic conditions (pH > 8). Storage at –20°C in anhydrous DMSO is recommended to prevent degradation .

Advanced Research Questions

Q. How to design experiments to assess the reactivity of the maleimide group in bioconjugation?

  • Methodological Answer :
  • Thiol-Maleimide Click Chemistry : React the compound with thiol-containing biomolecules (e.g., cysteine residues in antibodies) in PBS (pH 6.5–7.5) at 25°C. Monitor conjugation efficiency via HPLC or SDS-PAGE .
  • Competitive Stability Assays : Compare reaction rates in the presence of competing nucleophiles (e.g., Tris buffer) to evaluate selectivity .
  • Kinetic Analysis : Use stopped-flow spectroscopy to measure second-order rate constants (k₂) for thiol-adduct formation .

Q. What analytical methods resolve contradictions in purity assessments from different synthesis batches?

  • Methodological Answer :
  • HPLC-PDA/MS : Reverse-phase C18 columns (e.g., 5 µm, 4.6 × 250 mm) with acetonitrile/water gradients resolve impurities (e.g., hydrolyzed maleimide byproducts). UV detection at 210 nm and 254 nm ensures specificity .
  • Quantitative ¹H NMR (qNMR) : Integrate maleimide proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity quantification .

Q. What strategies optimize the compound's stability in aqueous solutions for biomedical applications?

  • Methodological Answer :
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to stabilize the maleimide group during freeze-drying .
  • PEGylation : Conjugate polyethylene glycol (PEG) to the amide backbone to enhance aqueous solubility and reduce aggregation .
  • pH Buffering : Use citrate (pH 4.0) or acetate (pH 5.0) buffers to minimize maleimide hydrolysis during storage .

Data Contradiction Analysis

  • Synthesis Yield Variability : Discrepancies in yields (e.g., 70% vs. 85%) may arise from residual moisture in solvents, which hydrolyzes the fatty-acid chloride precursor. Strict anhydrous conditions and molecular sieves are recommended .
  • Bioconjugation Efficiency : Lower-than-expected conjugation rates could result from maleimide hydrolysis during storage. Freshly prepared DMSO stock solutions and inert atmospheres (N₂) mitigate this .

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